3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid
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Overview
Description
This compound belongs to the class of organic compounds known as hippuric acids . It consists of a benzoyl group linked to the N-terminal of a glycine .
Synthesis Analysis
Thieno[3,2-d]pyrimidin-4-ones were synthesized in excellent yields (80-98%) by heating the respective thiophene-2-carboxamides in formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides . These were cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Chemical Reactions Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Scientific Research Applications
Antimicrobial Activity
This compound has been used in the design and synthesis of new antimicrobial agents . The rapid development in bacterial resistance to many groups of known antibiotics has led researchers to discover antibacterial drug candidates with previously unknown mechanisms of action . One of the most relevant mechanisms is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD) .
Inhibition of tRNA Methyltransferase
The compound has been used in the discovery of selective TrmD inhibitors in the series of carboxamide derivatives of thienopyrimidines . This is a promising area of research for the development of new antibacterial agents .
Antioxidant Properties
The compound has been evaluated for its antioxidant properties . These properties were assessed by two different in vitro methods, namely, DPPH radical scavenging activity and ABTS radical scavenging activity .
Inhibitory Effect Against Organisms
The compound has shown a greater inhibitory effect against organisms, particularly against B. subtilis, E. coli, P. vulgaris and S. aureus .
Antiviral Study
The compound has been used in antiviral studies . However, the specific details of these studies are not available in the search results.
Synthesis of Heterocyclic Hybrids
The compound has been used in the construction of heterocyclic hybrids bearing the moieties of thieno [2,3- d ]pyrimidine and benzimidazole . This research is aimed at the development of promising antibacterial agents .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(2-amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c14-13-15-8-5-9(20-10(8)11(17)16-13)6-2-1-3-7(4-6)12(18)19/h1-5H,(H,18,19)(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOJEKTVGAJTCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(S2)C(=O)NC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid |
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